(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that features a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with an ethyl and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Cyclopropylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with cyclopropylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: A similar compound with an ethyl group on the pyrazole ring.
5-Amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and have similar structural features.
Uniqueness
(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H16FN3 |
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Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H16FN3/c1-2-14-10(11)9(7-13-14)6-12-5-8-3-4-8/h7-8,12H,2-6H2,1H3 |
InChI Key |
IOSKYAZCBTYGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2CC2)F |
Origin of Product |
United States |
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